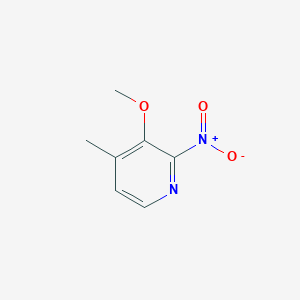

3-Methoxy-4-methyl-2-nitropyridine

Descripción general

Descripción

3-Methoxy-4-methyl-2-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Nitropyridines, a class of compounds to which 3-methoxy-4-methyl-2-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .

Biochemical Pathways

Nitropyridines are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

As a nitropyridine derivative, it may participate in various chemical reactions leading to the synthesis of other organic compounds .

Actividad Biológica

3-Methoxy-4-methyl-2-nitropyridine (CAS No. 155789-92-7) is a pyridine derivative that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the third position, a methyl group at the fourth position, and a nitro group at the second position of the pyridine ring. Its molecular formula is , which contributes to its diverse reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to significant biological effects, particularly in cancer cells where enzyme activity is crucial for proliferation.

- Microtubule Interaction : Similar compounds have been reported to interact with tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, making it a candidate for anti-cancer drug development .

- Drug Efflux Pump Inhibition : Research indicates that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

- Cell Cycle Arrest : In vitro studies demonstrated that this compound can induce G2-M phase arrest in cancer cells, thereby inhibiting their proliferation .

- Inhibition of Tubulin Polymerization : The compound's ability to bind to tubulin at the colchicine site has been confirmed through crystallography, indicating its potential as a microtubule-targeting agent .

Pharmacological Studies

Pharmacological evaluations have shown that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 10.25 ± 2.5 |

| This compound | A549 (Lung) | 6.6 ± 0.6 |

| This compound | HepG2 (Liver) | 0.56 ± 0.01 |

These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Studies

- Xenograft Model : In vivo studies using murine xenograft models have shown that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy .

- Microbial Resistance Studies : In microbial assays, this compound demonstrated efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections .

Aplicaciones Científicas De Investigación

3-Methoxy-4-methyl-2-nitropyridine exhibits several biological activities that make it a candidate for further research:

1. Enzyme Inhibition

- This compound has been reported to inhibit specific enzymes involved in metabolic pathways, particularly in cancer cells. Such inhibition can lead to significant biological effects, including altered cell proliferation rates.

2. Microtubule Interaction

- Similar nitropyridine derivatives have shown the ability to bind to tubulin, inhibiting microtubule polymerization. This action can induce cell cycle arrest in cancer cells, indicating potential for development as an anti-cancer agent.

3. Drug Efflux Pump Inhibition

- Research suggests that this compound may inhibit drug efflux pumps in microorganisms, enhancing the efficacy of co-administered antibiotics. This property can be particularly useful in overcoming microbial resistance.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast) | 10.25 ± 2.5 |

| This compound | A549 (Lung) | 6.6 ± 0.6 |

| This compound | HepG2 (Liver) | 0.56 ± 0.01 |

These results indicate significant potency against various cancer types, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Case Studies

1. Xenograft Model

- In vivo studies using murine xenograft models demonstrated that administration of this compound leads to substantial tumor growth inhibition, supporting its potential application in cancer therapy.

2. Microbial Resistance Studies

- In microbial assays, this compound showed efficacy in overcoming resistance mechanisms associated with drug efflux pumps, highlighting its utility in combination therapies for bacterial infections.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

1. Synthesis of Pyridine Derivatives

- It can be utilized to synthesize various substituted pyridines that are valuable in pharmaceutical applications.

2. Preparation of Antiinflammatory Agents

- Nitropyridines are known precursors for compounds exhibiting anti-inflammatory properties, making them useful in treating conditions such as arthritis and other inflammatory disorders.

Q & A

Basic Questions

Q. Q1. What are the optimized synthetic protocols for 3-methoxy-4-methyl-2-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer:

- Key Reaction: Nucleophilic aromatic substitution (SNAr) using 2-chloro-3-nitropyridine derivatives and methoxy/methyl-substituted phenolic components under alkaline conditions.

- Conditions:

- Yield Optimization:

Q. Q2. How can researchers confirm the molecular structure of this compound and its derivatives?

Methodological Answer:

- Primary Techniques:

- ¹H NMR: Methoxy protons appear as singlets at δ ~3.8–4.0 ppm; methyl groups at δ ~2.5 ppm .

- ¹³C NMR: Nitro-substituted carbons resonate at δ ~140–150 ppm .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+) consistent with theoretical molecular weights .

Advanced Research Questions

Q. Q3. How do substituent positions (methoxy vs. methyl) on the pyridine ring influence fluorescence properties?

Methodological Answer:

- Experimental Design:

- Compare fluorescence intensity in solvents like THF, ethanol, and acetonitrile at varying concentrations (e.g., 0.1–1.0 mM) .

- Instrumentation: Fluorescence spectrometer (e.g., Hitachi F-2000) with λex = 300–350 nm and λem = 400–450 nm .

- Key Findings:

- Methoxy groups at the 3-position enhance fluorescence quantum yield due to electron-donating effects, while nitro groups at the 2-position reduce emission via quenching .

- Orthogonal ring orientations (dihedral angles >80°) minimize π-π stacking, preserving fluorescence .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for nitro-pyridine derivatives?

Methodological Answer:

- Case Study: Discrepancies in methyl group chemical shifts may arise from dynamic effects (e.g., rotational barriers).

- Solution:

Perform variable-temperature NMR to detect restricted rotation .

Validate with SC-XRD to confirm static molecular geometry .

Computational modeling (DFT) to correlate experimental and theoretical data .

Q. Q5. How do crystallographic data inform the design of derivatives with tailored physicochemical properties?

Methodological Answer:

- Structural Insights from SC-XRD:

- Design Applications:

Q. Q6. What are common pitfalls in synthesizing this compound, and how are they mitigated?

Methodological Answer:

- Challenges:

- Nitro Group Instability: Decomposition under prolonged heating .

- Byproduct Formation: Competing O- vs. N-alkylation in phenolic coupling .

- Solutions:

- Use inert atmospheres (N2/Ar) to prevent oxidation .

- Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. Q7. How do solvent polarity and proticity affect the reactivity of nitro-pyridine intermediates?

Methodological Answer:

- Experimental Observations:

- Recommendation: Optimize solvent mixtures (e.g., THF:H2O 1:1) to balance reactivity and solubility .

Propiedades

IUPAC Name |

3-methoxy-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFAKGSYGVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565601 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155789-92-7 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.